molecular formula C11H23N3O2 B5458772 (2Z)-N-[3-(dipropylamino)propyl]-2-hydroxyiminoacetamide

(2Z)-N-[3-(dipropylamino)propyl]-2-hydroxyiminoacetamide

Cat. No.: B5458772
M. Wt: 229.32 g/mol
InChI Key: CRBCXFCIMKPIKH-RAXLEYEMSA-N
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Description

(2Z)-N-[3-(dipropylamino)propyl]-2-hydroxyiminoacetamide is a chemical compound with a unique structure that includes a hydroxyimino group and a dipropylamino group

Properties

IUPAC Name

(2Z)-N-[3-(dipropylamino)propyl]-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-3-7-14(8-4-2)9-5-6-12-11(15)10-13-16/h10,16H,3-9H2,1-2H3,(H,12,15)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBCXFCIMKPIKH-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCCNC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)CCCNC(=O)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[3-(dipropylamino)propyl]-2-hydroxyiminoacetamide typically involves the reaction of 2-hydroxyiminoacetamide with 3-(dipropylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of (2Z)-N-[3-(dipropylamino)propyl]-2-hydroxyiminoacetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[3-(dipropylamino)propyl]-2-hydroxyiminoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxime derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

(2Z)-N-[3-(dipropylamino)propyl]-2-hydroxyiminoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-N-[3-(dipropylamino)propyl]-2-hydroxyiminoacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target molecules, while the dipropylamino group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]acetamide
  • N-[3-(diethylamino)propyl]acetamide
  • N-[3-(dipropylamino)propyl]acetamide

Uniqueness

(2Z)-N-[3-(dipropylamino)propyl]-2-hydroxyiminoacetamide is unique due to the presence of both the hydroxyimino and dipropylamino groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

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